![molecular formula C20H15ClN4O B2542225 4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 847387-84-2](/img/structure/B2542225.png)
4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is a compound that falls under the category of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems and are quite important due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .
Synthesis Analysis
The synthesis of such compounds has seen significant advancements in recent years . Various methodologies have been employed for the synthesis of these scaffolds, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis
The molecular structure of this compound is part of the benzo[4,5]imidazo[1,2-a]pyrimidines category . These are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and involve a wide range of methodologies . Detailed synthetic pathways of each methodology have been demonstrated in the literature .Scientific Research Applications
Anticancer Agents:
- Targeting Cancer Cells: Researchers explore derivatives of this compound as potential anticancer agents. By modifying the substituents on the imidazo[1,2-a]pyrimidine scaffold, scientists aim to enhance selectivity against cancer cells while minimizing toxicity to healthy tissues .
- Inhibition of Viral Replication: Derivatives based on this scaffold have been tested for their ability to suppress viral replication. These compounds exhibit promising antiviral activity against a wide range of DNA and RNA viruses .
Materials Science and Optoelectronics
The unique properties of this compound make it relevant in materials science and optoelectronic applications:
Aggregation-Induced Emission (AIE):- Fluorescent Materials: Due to the presence of the benzene ring at the C1-position, certain derivatives exhibit aggregation-induced emission (AIE). These compounds show excellent solid-state fluorescence, making them potential candidates for optoelectronic devices and fluorescent materials .
Enzyme Inhibition Studies
Understanding the interactions of this compound with enzymes is crucial for drug design:
COX-1 and COX-2 Inhibition:- Cyclooxygenase (COX) Enzymes: Novel 2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. These studies contribute to our understanding of their potential therapeutic applications .
Future Directions
properties
IUPAC Name |
4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c1-13-3-4-15(18-12-25-10-2-9-22-20(25)24-18)11-17(13)23-19(26)14-5-7-16(21)8-6-14/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSWBSNXRFXNRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.